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Abstract

2,6-Dichlorobiphenyl, designated as PCB-10 in the Ballschmiter numbering system, is a
significant congener of the polychlorinated biphenyl (PCB) family.[1] As an ortho-substituted,
non-coplanar PCB, its chemical behavior, toxicological profile, and environmental fate diverge
notably from its coplanar counterparts, which are typically associated with dioxin-like toxicity.
This guide provides a comprehensive technical overview of 2,6-dichlorobiphenyl, detailing its
chemical and physical properties, structural characteristics, synthesis, and spectroscopic
profile. Furthermore, it delves into its metabolic pathways, mechanisms of toxicity,
environmental persistence, and state-of-the-art analytical methodologies for its detection and
guantification. This document is intended for researchers in environmental science, toxicology,
and drug development seeking a detailed understanding of this environmentally persistent and
biologically active molecule.

Molecular Structure and Chemical Properties

2,6-Dichlorobiphenyl is an aromatic organic compound consisting of a biphenyl scaffold
where one phenyl ring is substituted with two chlorine atoms at the 2 and 6 positions.[1] This
ortho-substitution pattern is sterically hindering, forcing the two phenyl rings to rotate out of
plane with respect to each other. This non-coplanar configuration is a critical determinant of its
biological activity, preventing it from binding effectively to the aryl hydrocarbon (Ah) receptor,
the primary target for dioxin-like, coplanar PCBs.[2][3]
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The molecule's formal IUPAC name is 1,3-dichloro-2-phenylbenzene.[1] Its key identifiers and
physicochemical properties are summarized in Table 1 below.

Table 1: Chemical Identity and Physicochemical Properties of 2,6-Dichlorobiphenyl

Property Value Source(s)
IUPAC Name 1,3-dichloro-2-phenylbenzene [1]
Synonyms 2,6-Dichloro-1,1'-biphenyl, o
PCB 10

CAS Number 33146-45-1 [1]
Molecular Formula C12HsCl2 [1]
Molecular Weight 223.10 g/mol [1]
Melting Point 31-35.5°C [4115]
Boiling Point ~289.8 °C (estimate) [2]
Water Solubility 2.41 mg/L at 25 °C [2]
LogP (Octanol/Water) 5.0 (predicted) [6]

Synthesis of 2,6-Dichlorobiphenyl

The synthesis of unsymmetrical biaryls like 2,6-dichlorobiphenyl is commonly achieved
through transition metal-catalyzed cross-coupling reactions. Key methodologies include the
Suzuki-Miyaura coupling and the Ullmann reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For 2,6-
dichlorobiphenyl, this would typically involve the reaction of a phenylboronic acid with 2,6-
dichloroiodobenzene (or a more reactive halide) in the presence of a palladium catalyst and a
base. The use of aryl chlorides can be challenging and often requires specialized, bulky
phosphine ligands to achieve high yields.[7][8]

Ulimann Reaction
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The classical Ullmann reaction involves the copper-catalyzed coupling of two aryl halides at
elevated temperatures.[9][10] A modified approach could involve the coupling of 1,3-
dichlorobenzene with a phenylating agent in the presence of a copper catalyst. Modern
Ulimann-type reactions can often be performed under milder conditions with the use of ligands
and different copper sources.[11]

Suzuki-Miyaura Coupling Ullmann Reaction

GhenylboronicAcitD E.,3—DichIoro—2—iodobenzen<9 E.,S—Dichlorobenzene) Eodobenzene)

Pd Catalyst (e.g., Pd(PPhs)4) Copper Catalyst (Cu)

Base (e.g., Na2COs)

C-C Bond Formation

2,6-Dichlorobiphenyl! 2,6-Dichlorobiphenyl
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Caption: Common synthetic routes to 2,6-dichlorobiphenyl.

Spectroscopic Analysis and Structural Elucidation

The structural identity of 2,6-dichlorobiphenyl is confirmed through a combination of
spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is complex due to the molecule's asymmetry. The
protons on the dichlorinated ring (H-3, H-4, H-5) would appear as a multiplet, while the five
protons on the unsubstituted phenyl ring would also produce a complex set of multiplets in
the aromatic region (typically & 7.2-7.6 ppm).[1] The exact chemical shifts are influenced by
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the anisotropic effects of the adjacent ring and the steric strain caused by the ortho-chlorine
atoms.

e 13C NMR: The carbon NMR spectrum will display 12 distinct signals for the 12 carbon atoms.
The carbons bearing the chlorine atoms (C-2, C-6) are significantly downfield. The remaining
aromatic carbons appear in the typical range of & 125-145 ppm.[1]

Mass Spectrometry (MS)

Under electron ionization (El), the mass spectrum of 2,6-dichlorobiphenyl is characterized by
a prominent molecular ion (M*) peak cluster at m/z 222, 224, and 226, reflecting the isotopic
abundance of the two chlorine atoms.[1] A key fragmentation pathway is the sequential loss of
chlorine radicals (Cle). Unlike many other PCB congeners, 2,6-dichlorobiphenyl shows a
reduced tendency for chlorine randomization across the rings before fragmentation due to the
steric hindrance from the ortho-substituents.[12] The primary fragmentation involves the loss of
one chlorine atom ([M-CI]*) at m/z 187, followed by the loss of the second chlorine atom ([M-
2Cl]*) at m/z 152.[12]

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for:

C-H stretching (aromatic): ~3100-3000 cm~1

C=C stretching (aromatic ring): ~1600-1450 cm~*

C-Cl stretching: ~800-600 cm™1

Aromatic C-H out-of-plane bending: ~900-675 cm~1, which can be diagnostic of the
substitution pattern.

Toxicology and Mechanism of Action

The toxicology of 2,6-dichlorobiphenyl is fundamentally different from that of coplanar PCBs.
Lacking affinity for the Ah receptor, it does not elicit dioxin-like toxic effects.[2][13] Instead, its
toxicity is mediated through alternative pathways.

Ah-Receptor Independent Mechanisms
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Research has shown that non-coplanar PCBs, including 2,6-dichlorobiphenyl, can exert
significant biological effects through mechanisms such as:

» Neurotoxicity: They can interfere with intracellular signaling pathways, particularly calcium
(Ca?*) homeostasis, and alter neurotransmitter levels.[13]

e Endocrine Disruption: Some non-coplanar PCBs exhibit estrogenic or anti-estrogenic activity.

» Activation of Nuclear Receptors: Certain congeners have been shown to be agonists for the
pregnane X receptor (PXR) and the constitutive androstane receptor (CAR), which regulate
the expression of genes involved in xenobiotic metabolism and other cellular processes.[4]

These distinct mechanisms underscore the inadequacy of using Ah-receptor binding affinity
alone (via Toxic Equivalency Factors, TEFs) to assess the total risk posed by PCB mixtures.[2]
[13]
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Caption: Contrasting toxicological pathways of 2,6-dichlorobiphenyl.

Metabolism and Environmental Fate
Metabolic Pathway

Like other PCBs, 2,6-dichlorobiphenyl is metabolized in mammals by the cytochrome P450
(CYP) monooxygenase system, primarily in the liver.[14] The metabolism of less-chlorinated
PCBs generally proceeds via hydroxylation. Due to the presence of unsubstituted positions,
2,6-dichlorobiphenyl can be oxidized to form various monohydroxylated metabolites (OH-
PCBs).[15] The resulting hydroxylated metabolites are more polar, facilitating their conjugation
(e.g., with glucuronic acid or sulfate) and subsequent excretion.[15]
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Caption: Generalized metabolic pathway of 2,6-dichlorobiphenyl.

Environmental Fate and Persistence

2,6-Dichlorobiphenyl is a persistent organic pollutant (POP). Its chemical stability and
lipophilicity lead to its persistence in the environment and bioaccumulation in the fatty tissues of
organisms.[16] Key environmental fate processes include:

e Transport: It can undergo long-range atmospheric transport, leading to its presence in
remote ecosystems far from its original sources.[16]

 Partitioning: In aquatic environments, it strongly partitions from water to sediment and
suspended organic matter.[17]

» Degradation: Abiotic degradation is extremely slow. Biotic degradation can occur under both
aerobic and anaerobic conditions by microorganisms, but the rates are generally low,
contributing to its environmental persistence.[18][19]

Analytical Methodology

The determination of 2,6-dichlorobiphenyl in environmental matrices requires sensitive and
selective analytical techniques, typically involving gas chromatography coupled with mass
spectrometry (GC-MS).

Experimental Protocol: Quantification in Sediment by
GC-MS/MS

This protocol provides a validated workflow for the trace-level quantification of 2,6-
dichlorobiphenyl (PCB-10) in sediment samples, adapted from established EPA
methodologies and current best practices.[20][21][22]

1. Sample Preparation and Extraction: a. Homogenize the sediment sample to ensure
uniformity. Determine the dry weight percentage on a separate aliquot. b. Weigh approximately
10 g (dry-weight equivalent) of the homogenized sediment into a Soxhlet extraction thimble. c.
Mix the sample with an equal amount of anhydrous sodium sulfate to remove residual water. d.
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Spike the sample with a known amount of a labeled internal standard (e.g., 3C12-2,6-
Dichlorobiphenyl) for isotope dilution quantification. e. Place the thimble in a Soxhlet extractor
and extract with a 1:1 mixture of hexane:acetone for 16-24 hours.[21]

2. Extract Cleanup: a. Concentrate the raw extract to approximately 1-2 mL using a rotary
evaporator. b. Prepare a Florisil or silica gel chromatography column for cleanup to remove
polar interferences. c. Elute the PCBs from the column using a non-polar solvent such as
hexane. d. (Optional) For samples with high sulfur content, a copper powder treatment step
may be necessary to remove elemental sulfur.

3. Instrumental Analysis (GC-MS/MS): a. Instrument: Gas Chromatograph coupled to a Triple
Quadrupole Mass Spectrometer (GC-MS/MS). b. Column: A low-polarity capillary column (e.g.,
DB-5ms, 30 m x 0.25 mm x 0.25 um) is suitable for separating PCB congeners. c. GC
Conditions:

e Injector: Splitless mode, 250 °C.

e Oven Program: Start at 100 °C, hold for 2 min, ramp at 8 °C/min to 310 °C, hold for 5 min.

o Carrier Gas: Helium at a constant flow rate of 1.2 mL/min. d. MS/MS Conditions (MRM
Mode):

e lonization: Electron lonization (El) at 70 eV.

» Monitor specific Multiple Reaction Monitoring (MRM) transitions for both the native PCB-10
and the labeled internal standard to ensure selectivity and sensitivity.

o Example Transition for PCB-10: Precursor ion (m/z 222) — Product ion (m/z 152).

o Example Transition for 133C12-PCB-10: Precursor ion (m/z 234) - Product ion (m/z 164).

4. Quantification: a. Generate a multi-point calibration curve using standards of known
concentration containing both native and labeled PCB-10. b. Quantify the concentration of
PCB-10 in the sample extract by calculating the ratio of the native analyte response to the
labeled internal standard response and comparing it against the calibration curve. This isotope
dilution method corrects for variations in extraction efficiency and instrument response.[23]

Conclusion

2,6-Dichlorobiphenyl (PCB-10) represents a class of non-coplanar PCBs with a distinct
toxicological and chemical profile. Its inability to bind the Ah receptor shifts its biological impact
towards alternative mechanisms, including neurotoxicity and disruption of intracellular
signaling, making it a congener of significant concern. Its environmental persistence and
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potential for bioaccumulation necessitate robust and sensitive analytical methods for
monitoring its presence in various environmental compartments. The methodologies and data
presented in this guide provide a foundational resource for professionals engaged in the study
and management of this important environmental contaminant.

References
Fischer, L. J., Seegal, R. F,, Ganey, P. E., Pessah, I. N., & Kodavanti, P. R. S. (1998).

Symposium overview: toxicity of non-coplanar PCBs. Toxicological Sciences, 41(1), 49-61.
[Link]

Gafni, J., Hinden, L., Yaglov, C., & Yavin, E. (2004). Ortho-substituted but not coplanar PCBs
rapidly kill cerebellar granule cells. Neurotoxicology, 25(4), 557-567. [Link]

Fischer, L. J., Seegal, R. F., Ganey, P. E., Pessah, I. N., & Kodavanti, P. R. S. (1998).
Symposium Overview: Toxicity of Non-Coplanar PCBs. Toxicological Sciences, 41(1), 49-61.
[Link]

Al-Salman, F., & Plant, N. (2012). Non-coplanar polychlorinated biphenyls (PCBs) are direct
agonists for the human pregnane-X receptor and constitutive androstane receptor, and
activate target gene expression in a tissue-specific manner. Toxicology and Applied
Pharmacology, 263(1), 7-15. [Link]

Fischer, L. J., et al. (1998). Symposium Overview: Toxicity of Non-Coplanar PCBs.
Toxicological Sciences. [Link]

Safe, S., Jamieson, W. D., Hutzinger, O., & Pohland, A. E. (1975). The mass spectra of
polychlorinated biphenyls. Journal of the Chemical Society, Perkin Transactions 1, (5), 482-
485. [Link]

Kennedy, S. W., Lorenzen, A., & Jones, S. P. (1981). Metabolism of dichlorobiphenyls by
hepatic microsomal cytochrome P-450. Toxicology and Applied Pharmacology, 58(2), 231-
239. [Link]

National Center for Biotechnology Information (2024). PubChem Compound Summary for
CID 36342, 2,6-Dichlorobiphenyl. [Link]

Waters Corporation. (n.d.). Routine Quantitation of Polychlorinated Biphenyls (PCBSs)
Shimadzu Corporation. (n.d.). GC-MS/MS determination of PCBs and screening of
environmental pollutants using simultaneous scan and MRM modes. [Link]

U.S. Environmental Protection Agency. (2021). Method 1628: Polychlorinated Biphenyl
(PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue by Low-resolution GC/MS
using Selected lon Monitoring. [Link]

Stenutz, R. (n.d.). 2,6-dichlorobiphenyl. [Link]

Zhang, Y., et al. (2010). Determination of PCBs in sediments by ASE and GC/MS.
Environmental Chemistry. [Link]

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b022184?utm_src=pdf-body
https://www.benchchem.com/product/b022184?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

S. Geetha, et al. (2016). Diversity of 2, 4 Dichlorobiphenyl Degrading Consortium of
Pseudomonas Isolates GSa and GSb for Degradation of Poly Chlorinated. Indian Journal of
Science and Technology. [Link]

e Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

e S. Mondal, et al. (2022).

e Inui, H., et al. (2014). Mammalian cytochrome P450-dependent metabolism of
polychlorinated dibenzo-p-dioxins and coplanar polychlorinated biphenyls. International
Journal of Molecular Sciences. [Link]

e Beyer, A., & Biziuk, M. (2009). Environmental fate and global distribution of polychlorinated
biphenyls. Reviews of Environmental Contamination and Toxicology, 201, 137-158. [Link]

e Taylor & Francis. (n.d.). Ullmann reaction — Knowledge and References. [Link]

e Geetha, S., & Fulekar, M. H. (2011). Biodegradation of 2,4'-dichlorobiphenyl, a congener of
polychlorinated biphenyl, by Pseudomonas isolates GSa and GSb. Journal of Environmental
Biology, 32(5), 551-556. [Link]

e Agency for Toxic Substances and Disease Registry. (2000).

e PubChemlLite. (n.d.). 2,6-dichlorobiphenyl (C12H8CI2). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2,6-Dichlorobiphenyl | C12H8CI2 | CID 36342 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 2. academic.oup.com [academic.oup.com]

» 3. academic.oup.com [academic.oup.com]

o 4. researchgate.net [researchgate.net]

e 5. HUMAN CYP2A6, CYP2B6 AND CYP2E1 ATROPSELECTIVELY METABOLIZE
POLYCHLORINATED BIPHENYLS TO HYDROXYLATED METABOLITES - PMC
[pmc.ncbi.nlm.nih.gov]

6. PubChemlLite - 2,6-dichlorobiphenyl (C12H8CI2) [pubchemlite.lcsb.uni.lu]

7. pdf.benchchem.com [pdf.benchchem.com]

8. pdf.benchchem.com [pdf.benchchem.com]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b022184?utm_src=pdf-body
https://www.benchchem.com/product/b022184?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dichlorobiphenyl
https://academic.oup.com/toxsci/article/41/1/49/1627322
https://academic.oup.com/toxsci/article-pdf/41/1/49/4600740/41-1-49.pdf
https://www.researchgate.net/publication/225185585_Non-coplanar_polychlorinated_biphenyls_PCBs_are_direct_agonists_for_the_human_pregnane-X_receptor_and_constitutive_androstane_receptor_and_activate_target_gene_expression_in_a_tissue-specific_manner
https://pmc.ncbi.nlm.nih.gov/articles/PMC6380921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6380921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6380921/
https://pubchemlite.lcsb.uni.lu/e/compound/36342
https://pdf.benchchem.com/45/A_Comparative_Performance_Analysis_of_2_6_Dichloropyridine_in_Key_Cross_Coupling_Reactions.pdf
https://pdf.benchchem.com/45/2_6_Dichloropyridine_A_Comparative_Guide_to_its_Efficacy_in_Cross_Coupling_Reactions.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

9. Ullmann Reaction [organic-chemistry.org]
e 10. taylorandfrancis.com [taylorandfrancis.com]
e 11. researchgate.net [researchgate.net]

e 12. The mass spectra of polychlorinated biphenyls - Journal of the Chemical Society, Perkin
Transactions 1 (RSC Publishing) [pubs.rsc.org]

e 13. Symposium overview: toxicity of non-coplanar PCBs - PubMed
[pubmed.ncbi.nim.nih.gov]

o 14. discovery.researcher.life [discovery.researcher.life]

e 15. Mammalian cytochrome P450-dependent metabolism of polychlorinated dibenzo-p-
dioxins and coplanar polychlorinated biphenyls - PubMed [pubmed.ncbi.nim.nih.gov]

e 16. Environmental fate and global distribution of polychlorinated biphenyls - PubMed
[pubmed.ncbi.nim.nih.gov]

e 17. Exploring the Potential of Multinuclear Solid-State 1H, 13C, and 35C| Magnetic
Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides -
PMC [pmc.ncbi.nlm.nih.gov]

e 18. scispace.com [scispace.com]

e 19. researchgate.net [researchgate.net]
e 20. gcms.cz [gcms.cz]

e 21. epa.gov [epa.gov]

o 22.researchgate.net [researchgate.net]
e 23. shimadzu.com [shimadzu.com]

 To cite this document: BenchChem. [An In-Depth Technical Guide to 2,6-Dichlorobiphenyl
(PCB-10)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b022184#2-6-dichlorobiphenyl-chemical-properties-
and-structure]

Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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